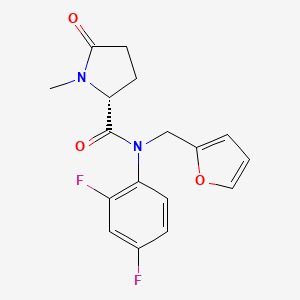![molecular formula C11H15NO4S2 B7353161 2-[(1R,3S)-3-(thiophen-3-ylsulfonylamino)cyclopentyl]acetic acid](/img/structure/B7353161.png)
2-[(1R,3S)-3-(thiophen-3-ylsulfonylamino)cyclopentyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1R,3S)-3-(thiophen-3-ylsulfonylamino)cyclopentyl]acetic acid, also known as CP-533,536, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It was developed as a selective cyclooxygenase-2 (COX-2) inhibitor, which means that it targets the enzyme responsible for inflammation and pain without affecting the COX-1 enzyme that protects the stomach lining.
Mechanism of Action
2-[(1R,3S)-3-(thiophen-3-ylsulfonylamino)cyclopentyl]acetic acid selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By blocking the production of these prostaglandins, this compound reduces inflammation and pain without affecting the COX-1 enzyme that protects the stomach lining. This selective inhibition of COX-2 is the basis for the therapeutic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to reduce inflammation and pain in animal models of various inflammatory conditions, such as rheumatoid arthritis and osteoarthritis. It has also been shown to inhibit the growth of tumors in animal models of cancer. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(1R,3S)-3-(thiophen-3-ylsulfonylamino)cyclopentyl]acetic acid is its selective inhibition of COX-2, which reduces the risk of gastrointestinal side effects compared to non-selective NSAIDs. However, one of the limitations of this compound is its relatively low potency compared to other COX-2 inhibitors, which may limit its therapeutic potential.
Future Directions
Future research on 2-[(1R,3S)-3-(thiophen-3-ylsulfonylamino)cyclopentyl]acetic acid could focus on improving its potency and selectivity for COX-2 inhibition, as well as investigating its potential use in combination with other therapies for the treatment of inflammatory conditions and cancer. In addition, further research is needed to fully understand the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases.
Synthesis Methods
2-[(1R,3S)-3-(thiophen-3-ylsulfonylamino)cyclopentyl]acetic acid is synthesized in a multi-step process starting from commercially available starting materials. The first step involves the preparation of 3-bromo-2-cyclopentenone, which is then reacted with thiophenol to form 3-(thiophen-3-yl)-2-cyclopentenone. This intermediate is then reacted with sodium hydride and N-tert-butoxycarbonyl-L-serine methyl ester to form the desired product, this compound.
Scientific Research Applications
2-[(1R,3S)-3-(thiophen-3-ylsulfonylamino)cyclopentyl]acetic acid has been extensively studied for its potential use in the treatment of various inflammatory conditions, such as rheumatoid arthritis, osteoarthritis, and acute pain. It has also been investigated for its anti-tumor properties and potential use in cancer therapy. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
2-[(1R,3S)-3-(thiophen-3-ylsulfonylamino)cyclopentyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S2/c13-11(14)6-8-1-2-9(5-8)12-18(15,16)10-3-4-17-7-10/h3-4,7-9,12H,1-2,5-6H2,(H,13,14)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVYNANKVZZVKO-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)O)NS(=O)(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CC(=O)O)NS(=O)(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3R,4R)-4-[[5-methyl-2-(methylamino)phenyl]methylamino]-3,4-dihydro-2H-chromen-3-yl]methanol](/img/structure/B7353082.png)

![[(4aS,7aS)-1,1-dioxo-4a-(trifluoromethyl)-2,3,4,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7353109.png)

![4-[[(3aS,6aR)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl]sulfonyl]naphthalene-1-carboxylic acid](/img/structure/B7353120.png)
![2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carbonyl]-3H-quinazolin-4-one](/img/structure/B7353122.png)
![2-[[(3R)-3-(3-chlorophenoxy)pyrrolidin-1-yl]methyl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B7353123.png)
![4-[[(3aS,6aR)-2,3a-dimethyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-3-methylbenzoic acid](/img/structure/B7353140.png)
![4-[[(3aS,6aR)-2,3a-dimethyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]thiophene-2-carboxylic acid](/img/structure/B7353141.png)
![3-[[(3aS,6aR)-2,3a-dimethyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-2-methylbenzoic acid](/img/structure/B7353146.png)
![2-[(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353159.png)
![2-[(1S,3R)-3-[(2,4,6-trimethylphenyl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353160.png)
![2-[(1S,3R)-3-[(4-ethoxy-2-methylphenyl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353165.png)
![2-[(1S,3R)-3-[(3-chloro-2-methylphenyl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353182.png)